![molecular formula C12H13BrCl2N4O B5216593 4-amino-1-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3,5-dimethyl-1H-1,2,4-triazol-4-ium bromide](/img/structure/B5216593.png)

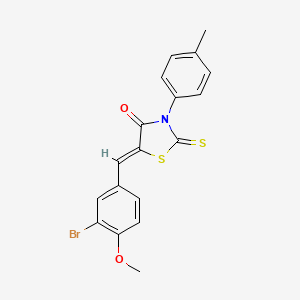

4-amino-1-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3,5-dimethyl-1H-1,2,4-triazol-4-ium bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2,3-Triazole hybrids with amine-ester functionality have been synthesized due to their notable therapeutic importance . These compounds are known for their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions .

Synthesis Analysis

The synthesis of similar compounds often involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This process is used to create a series of 1,2,3-triazole hybrids containing amine-ester functionality .Chemical Reactions Analysis

1,2,3-Triazoles and its derivatives hold immense potential to significantly advance medicinal chemistry, offering a wide range of versatile and adaptable applications .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often evaluated at DFT/B3LYP/6-31 + (d) level of theory .Scientific Research Applications

- SMR000217255 exhibits antifungal properties, making it a potential candidate for combating fungal infections. Researchers have explored its efficacy against various fungal strains, including those causing skin, nail, and systemic infections. Further studies could optimize its use as an antifungal agent in clinical settings .

- The compound’s chemical structure suggests it might interfere with cancer cell growth. Investigating its effects on specific cancer types, such as breast, lung, or colon cancer, could reveal valuable insights. Researchers could explore SMR000217255’s potential as an adjunct therapy or even a standalone treatment .

- SMR000217255’s triazolium moiety hints at possible interactions with neuronal receptors. Researchers could investigate its effects on neurotransmission, neuroprotection, or neurodegenerative diseases. Preliminary studies suggest it might modulate certain receptors, making it an intriguing candidate for neurological research .

- Given its structural features, SMR000217255 may also possess antibacterial activity. Researchers could explore its effectiveness against bacterial strains, including drug-resistant ones. Understanding its mechanism of action and potential synergies with existing antibiotics could be valuable .

- The compound’s unique structure could make it useful in materials science. Researchers might explore its role as a building block for novel materials, such as polymers, nanoparticles, or thin films. Its triazolium ring and halogen substituents could impart specific properties to these materials .

- SMR000217255’s triazolium group suggests it might interact with ion channels. Investigating its effects on specific channels (e.g., potassium, sodium, or calcium channels) could provide insights into cellular signaling and potential therapeutic applications. Ion channel modulators play crucial roles in various physiological processes .

Antifungal Activity

Cancer Research

Neurological Disorders

Antibacterial Properties

Materials Science

Ion Channel Modulation

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-(4-amino-3,5-dimethyl-1,2,4-triazol-4-ium-1-yl)-1-(2,4-dichlorophenyl)ethanone;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl2N4O.BrH/c1-7-16-17(8(2)18(7)15)6-12(19)10-4-3-9(13)5-11(10)14;/h3-5H,6,15H2,1-2H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLQPXKHEEPUZLA-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=[N+]1N)C)CC(=O)C2=C(C=C(C=C2)Cl)Cl.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrCl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-1-[2-(2,4-dichloro-phenyl)-2-oxo-ethyl]-3,5-dimethyl-4H-[1,2,4]triazol-1-ium | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B5216510.png)

![1-(4-chloro-3-fluorobenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5216513.png)

![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-isopropyl-6-methylphenyl)glycinamide](/img/structure/B5216518.png)

![N-[3-(dibutylamino)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide](/img/structure/B5216529.png)

![N-benzyl-2-[(2-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5216577.png)

![1-(4-ethylphenyl)-3-[(4-ethylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5216602.png)

![3-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-fluorophenyl)-1,3-thiazolidin-4-one](/img/structure/B5216608.png)